molecular formula C20H23N3O5 B2985148 N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1788559-69-2

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2985148
CAS No.: 1788559-69-2
M. Wt: 385.42
InChI Key: ZHBGRFKMJVUVDX-UHFFFAOYSA-N
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Description

N1-(2-(Furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-2-yl methoxyethyl group and a substituted phenyl ring bearing a methyl group and a 2-oxopyrrolidin-1-yl moiety.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-13-7-8-14(11-15(13)23-9-3-6-18(23)24)22-20(26)19(25)21-12-17(27-2)16-5-4-10-28-16/h4-5,7-8,10-11,17H,3,6,9,12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBGRFKMJVUVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps:

    Formation of the furan-2-yl-methoxyethyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with methoxyethylamine under acidic conditions.

    Synthesis of the oxalamide core: The intermediate is then reacted with oxalyl chloride to form the oxalamide structure.

    Coupling with the phenyl derivative: Finally, the oxalamide intermediate is coupled with 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide moiety can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and oxalamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a furan-containing alkyl chain and a 2-oxopyrrolidin-1-yl-substituted aromatic ring. Key comparisons include:

Compound Key Substituents Reported Activity Reference
Target Compound Furan-2-yl, methoxyethyl, 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl Not explicitly stated (inference: potential enzyme inhibition or flavor enhancement)
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-Bromophenyl, isoindoline-1,3-dione Antimicrobial activity (broad-spectrum)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl, pyridin-2-yl ethyl Umami flavor agonist (FEMA 4233, Savorymyx® UM33)
Compound 16 (N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) 4-Hydroxybenzoylphenyl, 4-methoxyphenethyl Inhibitor of stearoyl-CoA desaturase (SCD1)
Compound 9 (N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-5-oxoimidazolidin-1-yl)phenyl)... Bis-imidazolidinone, phenolic hydroxyl Structural complexity with high thermal stability (M.P. 349–250°C)

Key Observations :

  • The target compound’s furan-2-yl group differentiates it from GMC-series derivatives (halogenated phenyls) and S336 (dimethoxybenzyl). Furan rings may enhance metabolic resistance compared to pyridine (S336) or halogenated systems (GMC-1) .
  • Unlike bis-oxalamides (Compound 9, 10), the target compound is mono-oxalamide, which may reduce steric hindrance and improve bioavailability .
Pharmacological and Metabolic Profiles
  • Umami Agonists: S336 (CAS 745047-53-4) shares the oxalamide core but uses a pyridin-2-yl ethyl group for receptor binding. The target compound’s furan and pyrrolidinone groups may modulate TAS1R1/TAS1R3 receptor interactions differently .
  • Enzyme Inhibitors: Compound 16 inhibits SCD1 with an IC50 of 1.2 µM. The target compound’s pyrrolidinone moiety could mimic carbonyl interactions seen in enzyme-active sites, but its efficacy remains unverified .
  • Metabolism: Oxalamides like S336 undergo hydrolysis and glucuronidation. The furan and pyrrolidinone groups in the target compound may slow hydrolysis, extending half-life .
Toxicity and Regulatory Considerations
  • Safety: Related oxalamides (e.g., S336) show NOELs of 100 mg/kg/day in rats. Structural analogs with furan (e.g., fenfuram, ) are pesticidal, warranting caution in toxicity studies .
  • Metabolic Saturation: notes high-capacity hydrolysis pathways for oxalamides, suggesting low cumulative toxicity. However, furan metabolites (e.g., reactive aldehydes) require evaluation .

Biological Activity

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesized derivatives, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a furan ring, a methoxyethyl group, and an oxalamide moiety. Its molecular formula is C15H18N4O3C_{15}H_{18}N_4O_3 with a molecular weight of approximately 302.33 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Table 1: Structural Information

PropertyValue
Molecular FormulaC15H18N4O3C_{15}H_{18}N_4O_3
Molecular Weight302.33 g/mol
CAS NumberNot specified

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors. The furan ring may facilitate binding to these targets, while the oxalamide group could modulate biological pathways.

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit antimicrobial properties. For instance, derivatives of furan have been studied for their efficacy against various bacterial strains. The specific compound under discussion may share similar properties, warranting further investigation into its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity. Compounds with similar structures have shown cytotoxic effects on cancer cell lines, indicating that this oxalamide derivative could be evaluated for its ability to inhibit tumor growth.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on furan-based compounds demonstrated significant inhibition against Gram-positive bacteria, suggesting that this compound could exhibit similar effects .
  • Anticancer Evaluation : In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways. This suggests that the compound may also have potential as an anticancer agent .
  • Tyrosinase Inhibition : Some derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. If this compound exhibits similar properties, it could be useful in treating hyperpigmentation disorders .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
Tyrosinase InhibitionPotential inhibition of melanin production

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